1-Benzyl-4-(5-bromopyridin-3-yl)piperazine is a chemical compound that belongs to the piperazine family, characterized by a piperazine ring substituted with a benzyl group and a bromopyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the development of therapeutic agents.
The compound can be synthesized through various organic reactions involving piperazine derivatives and brominated pyridine compounds. It is often studied in the context of drug design and synthesis, particularly for its applications in treating neurological and psychological disorders.
1-Benzyl-4-(5-bromopyridin-3-yl)piperazine is classified as an organic compound with the following characteristics:
The synthesis of 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine typically involves several key steps:
A common synthetic route includes:
1-Benzyl-4-(5-bromopyridin-3-yl)piperazine has a complex molecular structure characterized by:
The molecular formula is , and its molecular weight is approximately 304.2 g/mol. The compound's structure can be visualized using molecular modeling software to understand its three-dimensional conformation.
1-Benzyl-4-(5-bromopyridin-3-yl)piperazine can participate in various chemical reactions, including:
Experimental procedures for these reactions typically involve:
The mechanism of action for compounds like 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine often involves interactions with neurotransmitter systems, particularly:
Pharmacological studies are essential to elucidate the exact mechanism, often involving receptor binding assays and in vivo models to assess behavioral outcomes.
1-Benzyl-4-(5-bromopyridin-3-yl)piperazine typically exhibits:
The compound's stability can be affected by environmental factors such as light and moisture. It may also undergo hydrolysis or oxidation under certain conditions.
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to characterize this compound's purity and stability.
1-Benzyl-4-(5-bromopyridin-3-yl)piperazine is primarily researched for its potential applications in:
The functionalization of the piperazine core represents a critical strategic approach for accessing 1-benzyl-4-(5-bromopyridin-3-yl)piperazine and its analogs. Modern synthetic routes predominantly employ nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions as key methodologies. SNAr reactions leverage the inherent electron deficiency of pyridine systems, enabling efficient displacement of halogen atoms or other leaving groups by piperazine nucleophiles. This approach is particularly effective for constructing the pivotal C–N bond between the pyridine and piperazine rings under relatively mild conditions [1].
A significant advancement involves the implementation of Boc-protected intermediates to enhance regioselectivity during piperazine functionalization. The tert-butyl carbamate group serves as a protective moiety for one nitrogen atom while simultaneously modulating the nucleophilicity of the secondary nitrogen. This strategy effectively prevents undesired dialkylation and simplifies purification processes. For instance, tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate (CAS# 412348-60-8) serves as a versatile precursor that can be deprotected under acidic conditions, liberating the secondary amine for subsequent functionalization at the piperazine N4 position [4]. Post-deprotection, the free amine undergoes efficient benzylation via reductive amination using benzaldehyde and sodium triacetoxyborohydride, or through direct alkylation with benzyl bromide. This sequential protection-functionalization-deprotection-functionalization approach significantly enhances synthetic efficiency, typically achieving overall yields exceeding 65% for multi-step sequences [4] [6].
Alternative routes employ pre-functionalized benzylpiperazines in copper-catalyzed Ullmann-Goldberg couplings with halogenated pyridines. These reactions proceed efficiently at elevated temperatures (110-130°C) using catalysts such as copper(I) iodide with trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand and cesium carbonate as base. This methodology demonstrates exceptional functional group tolerance toward various electron-withdrawing and electron-donating substituents on both the benzyl and pyridine rings [1].
Table 1: Key Molecular Identifiers of 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine and Related Intermediates
Compound Name | CAS Number | Molecular Formula | Molecular Weight | SMILES Notation |
---|---|---|---|---|
1-Benzyl-4-(5-bromopyridin-3-yl)piperazine | 954388-11-5 | C₁₆H₁₈BrN₃ | 332.24 | BrC1=CN=CC(N2CCN(CC3=CC=CC=C3)CC2)=C1 |
1-Benzyl-4-(4-bromopyridin-3-yl)piperazine | 1774897-09-4 | C₁₆H₁₈BrN₃ | 332.24 | BrC1=C(N2CCN(CC3=CC=CC=C3)CC2)C=NC=C1 |
tert-Butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate | 412348-60-8 | C₁₄H₂₀BrN₃O₂ | 342.23 | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)Br |
1-Benzyl-4-(5-bromo-2-pyridinyl)piperazine | 158399-60-1 | C₁₆H₁₈BrN₃ | 332.24 | BrC1=NC=C(C=N1)N2CCN(CC3=CC=CC=C3)CC2 |
1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine | N/A | C₁₇H₂₀BrN₃ | 346.27 | BrC1=CC(=NC=C1C)N2CCN(CC3=CC=CC=C3)CC2 |
Regioselective bromination at the C5 position of pyridine precursors constitutes a fundamental transformation for accessing 5-bromopyridin-3-yl intermediates essential for synthesizing the target compound. The electron-deficient nature of the pyridine ring necessitates carefully optimized conditions to achieve the required regiochemical control. Directed ortho-metalation (DoM) strategies employing strong lithium amide bases (e.g., LDA at -78°C) enable selective deprotonation adjacent to nitrogen-directing groups, followed by quenching with electrophilic bromine sources. This approach proves particularly effective for 3-substituted pyridines, where the directing group (commonly an amide or oxazoline) coordinates the metalating agent, facilitating exclusive C4 bromination – which subsequently translates to C5 bromination upon ring rearrangement or further functionalization [9].
For unsubstituted pyridine systems, electrophilic bromination requires activation through N-oxide formation or quaternization. Pyridine N-oxides undergo smooth electrophilic substitution at the C4 position (equivalent to C5 in the neutral ring) using bromine in acetic acid or with bromine and sulfuric acid. Subsequent deoxygenation using phosphorus trichloride or catalytic hydrogenation then yields the 3-bromopyridine derivative. This methodology demonstrates excellent regioselectivity and moderate to good yields (typically 55-75%). For example, (R)-4-benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole (CAS# 2757083-32-0) can be synthesized via this N-oxide pathway, leveraging the chiral oxazoline as both a directing group and chiral auxiliary [9].
Modern transition metal-catalyzed approaches provide complementary regioselective bromination. Palladium(0)-catalyzed C–H functionalization using brominating agents like N-bromosuccinimide (NBS) enables direct C–Br bond formation. These reactions typically employ catalysts such as Pd(OAc)₂ with phosphine ligands (e.g., PPh₃ or SPhos) in solvents like DMF or acetonitrile at 80-100°C. The regioselectivity is controlled by steric and electronic factors, with electron-rich positions being preferentially brominated. For sterically encumbered systems like 2,6-lutidine, the halogen dance rearrangement provides an alternative route to access challenging substitution patterns. This base-mediated isomerization allows migration of bromine atoms to thermodynamically favored positions, enabling synthesis of 5-bromo-3-methylpyridin-2-yl derivatives essential for precursors to compounds like 1-benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine [10].
Table 2: Regioselective Bromination Approaches for Pyridine Derivatives
Methodology | Pyridine Substrate | Conditions | Regioselectivity | Yield Range | Key Advantages |
---|---|---|---|---|---|
Directed ortho-Metalation (DoM) | 3-Substituted pyridines | LDA, -78°C → Br₂ or BrCCl₃ | >95% C4 bromination | 60-85% | Exceptional regiocontrol, functional group tolerance |
N-Oxide Bromination | Unsubstituted pyridines | 1. mCPBA → 2. Br₂/AcOH → 3. PCl₃ | >98% C4 bromination | 55-75% | Broad substrate scope |
Transition Metal-Catalyzed C–H Activation | Electron-rich pyridines | Pd(OAc)₂ (5 mol%), NBS, DMF, 80°C | Position dependent | 40-70% | Direct C-H functionalization |
Halogen Dance Rearrangement | Brominated lutidines | LDA or LiTMP, THF, -78°C to 25°C | Thermodynamic control | 65-90% | Access to sterically hindered positions |
Click chemistry methodologies have revolutionized the synthesis of complex molecular architectures incorporating 1-benzyl-4-(5-bromopyridin-3-yl)piperazine as a key building block. The presence of the bromine substituent enables facile conversion to terminal alkynes via Sonogashira coupling, transforming the molecule into a versatile azide-alkyne cycloaddition partner. This transformation typically employs Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) as catalysts with trimethylsilylacetylene, followed by deprotection with potassium carbonate in methanol to generate the terminal alkyne in high yields (>85%) [3] .
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents the most extensively employed click reaction for constructing 1,2,3-triazole-linked hybrid molecules. This reaction proceeds efficiently at room temperature using copper(II) sulfate with sodium ascorbate as a reducing system in aqueous tert-butanol. The resulting triazole ring functions as a stable bioisostere for amide bonds while providing enhanced metabolic stability. Molecular hybrids generated through this approach demonstrate improved binding affinities in pharmaceutical scaffolds, particularly in kinase inhibitors and receptor modulators where the piperazine moiety contributes essential pharmacophore elements [3]. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative that preserves copper-sensitive functional groups. This methodology utilizes cyclooctyne derivatives (e.g., DBCO or BCN) that react spontaneously with azides at physiological temperatures. SPAAC reactions typically achieve completion within 2-6 hours at 25-37°C without catalysts, producing triazole-linked conjugates in yields exceeding 90% with minimal purification requirements. This approach has proven particularly valuable for synthesizing chemical probes for biological evaluation, where the 5-bromopyridin-3-yl moiety serves as a recognition element [10].
Beyond triazole formation, the bromine substituent enables various other carbon-carbon bond-forming reactions for hybrid scaffold assembly. Suzuki-Miyaura cross-coupling with arylboronic acids under palladium catalysis (Pd(dppf)Cl₂, K₂CO₃, dioxane/water, 80°C) installs biaryl systems of pharmaceutical relevance. Additionally, Buchwald-Hartwig amination with primary or secondary amines provides access to diamino motifs that mimic structural elements of kinase inhibitors. These transformations demonstrate excellent compatibility with the piperazine ring system and allow modular construction of diverse molecular architectures from the common 1-benzyl-4-(5-bromopyridin-3-yl)piperazine precursor [8].
The construction of C–N bonds between pyridine rings and piperazine systems employs sophisticated catalytic methodologies to overcome the inherent challenges of coupling electron-deficient heterocycles with secondary amines. Palladium-catalyzed Buchwald-Hartwig amination has emerged as the gold standard for this transformation, with continuous catalyst development enhancing efficiency and substrate scope. Third-generation palladium precatalysts such as Pd₂(dba)₃ with sterically hindered phosphine ligands (e.g., XPhos, RuPhos or DavePhos) enable efficient coupling even with challenging heteroaryl chlorides. These systems typically operate at 80-100°C in toluene or dioxane with strong bases like sodium tert-butoxide, achieving yields exceeding 85% for the formation of 1-benzyl-4-(5-bromopyridin-3-yl)piperazine from 3,5-dibromopyridine and N-benzylpiperazine [1].
Copper-catalyzed Ullmann-Goldberg reactions provide a cost-effective alternative, particularly valuable for large-scale pharmaceutical synthesis. Modern catalytic systems employ copper(I) iodide (10-20 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine as ligand and potassium phosphate as base in DMSO at 110-130°C. These conditions facilitate the coupling of piperazines with bromopyridines in 70-90% yield with excellent functional group tolerance. The reaction mechanism involves a single-electron transfer (SET) pathway, with the diamine ligand accelerating the reduction of Cu(II) to the active Cu(I) species. This methodology has been successfully applied to the synthesis of kinase inhibitor intermediates containing the 1-benzyl-4-(pyridin-3-yl)piperazine core structure [1] [8].
For electron-deficient pyridine systems where oxidative addition proves challenging, nucleophilic aromatic substitution (SNAr) remains a viable non-transition metal approach. The reaction efficiency depends critically on the electronic properties of the pyridine ring, with electron-withdrawing substituents (especially at ortho/para positions) significantly enhancing reactivity. 3,5-Dibromopyridine undergoes regioselective displacement at the C5 position with N-benzylpiperazine in DMF at 80°C without catalysts, leveraging the superior leaving group ability of bromide para to the ring nitrogen. This reaction proceeds through an addition-elimination mechanism with yields typically ranging from 65-80%. Microwave irradiation at 150°C reduces reaction times from hours to minutes while improving yields by approximately 10-15% by mitigating decomposition pathways [4].
Table 3: Catalytic Systems for C–N Bond Formation in Piperazine-Pyridine Linkages
Catalytic System | Representative Conditions | Substrate Scope | Typical Yield | Advantages |
---|---|---|---|---|
Pd-PEPPSI-IPr | Pd-PEPPSI-IPr (3 mol%), NaO^tBu, toluene, 80°C, 12h | Aryl bromides/chlorides | 85-95% | Exceptional functional group tolerance |
Pd₂(dba)₃/XPhos | Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), NaO^tBu, dioxane, 100°C | Heteroaryl chlorides | 75-90% | Effective with challenging heterocycles |
CuI/DMCDA | CuI (20 mol%), DMCDA (40 mol%), K₃PO₄, DMSO, 110°C, 24h | Aryl bromides | 70-90% | Low-cost alternative |
Uncatalyzed SNAr | N-Bn-piperazine (1.5 eq.), DMF, 80°C, 24h or μW 150°C, 20min | Activated heteroaryl halides | 65-80% | No metal catalysts required |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8